Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminomethyl group, two fluorine atoms, and a benzyl ester group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions using formaldehyde and an amine source.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 4-aminomethylpiperidine and 4,4-difluoropiperidine share structural similarities.
Benzyl Esters: Compounds like benzyl 4-aminobenzoate and benzyl 2-methylpiperidine-1-carboxylate.
Uniqueness
Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and difluoro groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20F2N2O2 |
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Molecular Weight |
298.33 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-11-13(9-18)15(16,17)7-8-19(11)14(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,18H2,1H3 |
InChI Key |
MYELGUUROJTJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CCN1C(=O)OCC2=CC=CC=C2)(F)F)CN |
Origin of Product |
United States |
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